An In-depth Technical Guide to 2-Methyl-1H-pyrrolo[2,3-c]pyridine: A Privileged Scaffold in Medicinal Chemistry
An In-depth Technical Guide to 2-Methyl-1H-pyrrolo[2,3-c]pyridine: A Privileged Scaffold in Medicinal Chemistry
Abstract
This technical guide provides a comprehensive overview of 2-Methyl-1H-pyrrolo[2,3-c]pyridine, a key heterocyclic compound known as 2-methyl-6-azaindole. We will delve into its fundamental chemical properties, explore detailed synthetic routes, and provide a thorough characterization of this important molecule. Furthermore, this guide will illuminate the significant role of the 2-Methyl-1H-pyrrolo[2,3-c]pyridine scaffold in modern drug discovery, with a particular focus on its application as a core structural motif in the development of potent kinase inhibitors and other therapeutic agents. This document is intended for researchers, scientists, and drug development professionals seeking a deeper understanding of this versatile building block and its potential in medicinal chemistry.
Introduction: The Significance of the Pyrrolopyridine Scaffold
Heterocyclic compounds form the bedrock of medicinal chemistry, with a vast number of approved drugs incorporating these structural motifs. Among them, the pyrrolopyridine family, also known as azaindoles, has emerged as a "privileged scaffold." This term denotes a molecular framework that is capable of binding to a variety of biological targets, thus serving as a versatile starting point for the design of novel therapeutics. Pyrrolopyridines are bioisosteres of indole, a common feature in many biologically active natural products and synthetic drugs. The substitution of a carbon atom in the benzene ring of indole with a nitrogen atom to form an azaindole introduces a hydrogen bond acceptor, which can significantly alter the molecule's binding properties and pharmacokinetic profile.
There are six possible isomers of pyrrolopyridine, and this guide focuses on the 1H-pyrrolo[2,3-c]pyridine system, specifically with a methyl group at the 2-position (2-Methyl-1H-pyrrolo[2,3-c]pyridine). This particular substitution pattern has garnered considerable interest in the field of drug discovery, particularly in the development of targeted therapies for cancer and inflammatory diseases.[1] The 6-azaindole core is a key component in a number of kinase inhibitors and other promising therapeutic candidates.[1]
Physicochemical Properties and Characterization
A thorough understanding of the physicochemical properties of 2-Methyl-1H-pyrrolo[2,3-c]pyridine is essential for its effective use in synthesis and drug design.
Chemical Properties
Below is a summary of the key chemical properties of 2-Methyl-1H-pyrrolo[2,3-c]pyridine.
| Property | Value | Source |
| Molecular Formula | C₈H₈N₂ | [2] |
| Molecular Weight | 132.16 g/mol | [2] |
| CAS Number | 65645-56-9 | [2] |
| XLogP3 | 1.871 | [2] |
| PSA (Polar Surface Area) | 28.68 Ų | [2] |
| Density | 1.187 g/cm³ | [2] |
| Boiling Point | 275.38 °C | [2] |
| Flash Point | 119.03 °C | [2] |
| Refractive Index | 1.667 | [2] |
Spectroscopic Characterization
While a complete, publicly available dataset for 2-Methyl-1H-pyrrolo[2,3-c]pyridine is not readily found, the following represents expected spectroscopic data based on the analysis of closely related 6-azaindole and 2-methylpyridine structures. Commercial suppliers of this compound confirm its identity via ¹H NMR.
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¹H NMR (Nuclear Magnetic Resonance): The proton NMR spectrum is expected to show distinct signals for the aromatic protons on both the pyrrole and pyridine rings, as well as a characteristic singlet for the methyl group at the 2-position. The chemical shifts and coupling constants of the aromatic protons would be indicative of the 6-azaindole ring system.
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¹³C NMR: The carbon NMR spectrum will display signals for the eight carbon atoms in the molecule. The chemical shifts will differentiate between the sp²-hybridized carbons of the aromatic rings and the sp³-hybridized carbon of the methyl group.
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Mass Spectrometry (MS): The mass spectrum should exhibit a molecular ion peak (M+) corresponding to the molecular weight of the compound (132.16 g/mol ). Fragmentation patterns can provide further structural information.
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Infrared (IR) Spectroscopy: The IR spectrum is expected to show characteristic absorption bands for N-H stretching of the pyrrole ring, C-H stretching of the aromatic and methyl groups, and C=C and C=N stretching vibrations of the bicyclic aromatic system.
Synthesis of 2-Methyl-1H-pyrrolo[2,3-c]pyridine
The synthesis of the 6-azaindole core can be achieved through various synthetic strategies, often starting from appropriately substituted pyridines. One of the most common and effective methods involves the construction of the pyrrole ring onto a pre-existing pyridine ring.
General Synthetic Strategy: Electrophilic [4+1] Cyclization
A scalable and efficient synthesis of 2-substituted-6-azaindoles can be achieved through a formal [4+1] cyclization of 3-amino-4-methylpyridines.[3] This method involves the reaction of a 3-amino-4-methylpyridine derivative with an appropriate electrophile that provides the C2 carbon of the pyrrole ring.
Exemplary Experimental Protocol for a 2-Substituted 6-Azaindole
The following protocol is based on the synthesis of 2-trifluoromethyl-3-trifluoroacetyl-6-azaindoles from 3-amino-4-methylpyridines and trifluoroacetic anhydride (TFAA), which can be adapted for the synthesis of other 2-substituted derivatives.[4]
Step 1: Reaction Setup
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To a solution of 3-amino-4-methylpyridine (1.0 eq) in a suitable solvent (e.g., dichloromethane), add trifluoroacetic anhydride (TFAA) (2.0-3.0 eq) dropwise at 0 °C.
Step 2: Reaction
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Allow the reaction mixture to warm to room temperature and stir for the appropriate time (typically several hours) until the starting material is consumed, as monitored by Thin Layer Chromatography (TLC).
Step 3: Work-up and Purification
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Upon completion, the reaction is quenched by the slow addition of a saturated aqueous solution of sodium bicarbonate.
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The organic layer is separated, and the aqueous layer is extracted with the organic solvent.
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The combined organic layers are dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure.
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The crude product is then purified by column chromatography on silica gel to afford the desired 2-trifluoromethyl-3-trifluoroacetyl-6-azaindole.
Rationale behind experimental choices:
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Use of TFAA: Trifluoroacetic anhydride serves as both the C1 electrophile for the cyclization and as a trifluoroacetylating agent.[4]
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Control of Temperature: The initial addition of TFAA at 0 °C is to control the exothermic nature of the acylation reaction.
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Aqueous Work-up: The basic wash with sodium bicarbonate is necessary to neutralize the excess trifluoroacetic acid and any acidic byproducts.
Biological Activity and Therapeutic Potential
The 2-Methyl-1H-pyrrolo[2,3-c]pyridine scaffold is a cornerstone in the design of numerous biologically active compounds, most notably kinase inhibitors. The pyrrolopyridine core mimics the purine ring of ATP, allowing these molecules to act as competitive inhibitors in the ATP-binding pocket of various kinases.
Kinase Inhibition
Kinases are a class of enzymes that play a crucial role in cell signaling, and their dysregulation is a hallmark of many diseases, including cancer. The 6-azaindole scaffold has been successfully employed to develop inhibitors for a range of kinases.
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Janus Kinase (JAK) Inhibitors: Derivatives of N-Methyl-pyrrolo[2,3-b]pyridine-5-carboxamide have been developed as selective JAK1 inhibitors.[5] JAK1 is a key player in cytokine-mediated inflammatory and autoimmune responses through the JAK/STAT signaling pathway.[5]
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FMS Kinase Inhibitors: Pyrrolo[3,2-c]pyridine derivatives have shown potent inhibitory effects against FMS kinase.[4][6] Overexpression of FMS kinase is associated with various cancers, making it an attractive therapeutic target.
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Cyclin-Dependent Kinase (CDK) Inhibitors: A novel 1H-pyrrolo[2,3-b]pyridine derivative was discovered as a potent type II CDK8 inhibitor for the treatment of colorectal cancer.[7] This inhibitor was shown to downregulate the WNT/β-catenin signaling pathway.[7]
Structure-Activity Relationship (SAR)
The biological activity of 6-azaindole derivatives can be finely tuned by modifying the substituents on the core scaffold. Structure-activity relationship (SAR) studies have revealed key insights for designing potent and selective inhibitors. For example, in a series of azaindole-based glucokinase activators, a systematic investigation around the core scaffold led to a robust SAR.[8] Similarly, for inhibitors of Trypanosoma brucei, the substituents on the azaindole ring were found to be critical for potent activity.[9]
Table of Biological Activities of Pyrrolopyridine Derivatives
The following table summarizes the biological activities of some pyrrolopyridine derivatives, highlighting the versatility of this scaffold.
| Compound Class | Target | IC₅₀/EC₅₀ | Therapeutic Area | Reference |
| Pyrrolo[3,2-c]pyridine derivative (1r) | FMS Kinase | 30 nM | Cancer, Inflammatory Disorders | [6] |
| 1H-pyrrolo[2,3-b]pyridine derivative (22) | CDK8 | 48.6 nM | Colorectal Cancer | [7] |
| N-Methyl-pyrrolo[2,3-b]pyridine-5-carboxamide derivative (31g) | JAK1 | Potent inhibitor | Inflammatory and Autoimmune Diseases | [5] |
| Pyrrolo[3,4-c]pyridine-1,3-dione derivatives | Antitumor activity | 19–29 µg/mL | Cancer | |
| Pyrrolo[3,4-c]pyridine-1,3,6(2H,5H)-trione derivatives | HIV-1 Integrase | 6–22 µM | HIV/AIDS | [10] |
Conclusion
2-Methyl-1H-pyrrolo[2,3-c]pyridine is a highly valuable heterocyclic scaffold in medicinal chemistry. Its structural similarity to indole, combined with the unique electronic properties imparted by the pyridine nitrogen, makes it an ideal starting point for the design of a wide range of therapeutic agents. The synthetic accessibility of the 6-azaindole core allows for extensive chemical modifications, enabling the fine-tuning of biological activity and pharmacokinetic properties. The proven success of this scaffold in the development of potent kinase inhibitors underscores its continued importance in the quest for novel and effective treatments for cancer, inflammatory diseases, and other challenging medical conditions. Further exploration of the chemical space around the 2-Methyl-1H-pyrrolo[2,3-c]pyridine core is certain to yield new and improved drug candidates in the years to come.
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